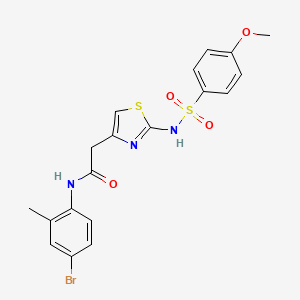

N-(4-bromo-2-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O4S2/c1-12-9-13(20)3-8-17(12)22-18(24)10-14-11-28-19(21-14)23-29(25,26)16-6-4-15(27-2)5-7-16/h3-9,11H,10H2,1-2H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPENNJIRDACJSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-2-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H15BrN2O3S

- Molecular Weight : 373.26 g/mol

- IUPAC Name : N-(4-bromo-2-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(4-bromo-2-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide exhibit significant antimicrobial properties. The thiazole ring is known for its ability to interfere with bacterial cell wall synthesis, which may contribute to the compound's effectiveness against various bacterial strains.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Bacillus subtilis | 18 | 100 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study : A study by Zhang et al. (2023) investigated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent increase in apoptosis markers, with a significant reduction in cell viability at concentrations above 50 µM.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages. This could be beneficial in treating conditions characterized by chronic inflammation.

Table: Cytokine Inhibition

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 75 |

| IL-6 | 300 | 90 |

The biological activity of N-(4-bromo-2-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is attributed to its structural features:

- Thiazole Moiety : Known for its role in enzyme inhibition.

- Bromo and Methoxy Substituents : These groups enhance lipophilicity, improving membrane permeability and bioavailability.

- Sulfonamide Group : Contributes to antimicrobial activity by mimicking p-amino benzoic acid, essential for bacterial growth.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized below:

Key Structural Differences and Implications

- Core Heterocycle: The target’s thiazole ring contrasts with oxazole () or thiadiazole () analogs.

- Sulfonamido vs. Sulfanyl Groups : The 4-methoxyphenylsulfonamido group in the target may improve hydrogen bonding compared to sulfanyl groups in –17, which rely on hydrophobic interactions .

- Halogen Positioning: The 4-bromo-2-methylphenyl group in the target differs from 2-bromo-4-ethylphenoxy (), affecting steric bulk and logP values.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N-(4-bromo-2-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions:

Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones, optimized in polar aprotic solvents (e.g., DMF) at 80–100°C .

Sulfonamide linkage : Coupling of 4-methoxyphenylsulfonyl chloride with the thiazol-2-amine intermediate under basic conditions (e.g., pyridine) .

Acetamide functionalization : Reaction of bromo-methylphenyl acetic acid derivatives with the sulfonamide-thiazole intermediate using carbodiimide coupling agents (e.g., EDC/HOBt) .

- Critical factors : Solvent choice (DMF vs. DCM), temperature control (to avoid decomposition of bromo-substituted intermediates), and stoichiometric ratios (excess sulfonyl chloride improves coupling efficiency) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Verify substitution patterns (e.g., aromatic protons of the 4-bromo-2-methylphenyl group at δ 7.2–7.5 ppm, thiazole protons at δ 6.8–7.0 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity between the acetamide and thiazole moieties .

Q. What preliminary biological screening assays are recommended for evaluating its therapeutic potential?

- Antimicrobial Activity :

- Broth microdilution assays against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values compared to structurally similar thiazole derivatives .

- Anticancer Screening :

- MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values, with structural analogs showing activity in the 10–50 µM range .

- Control Compounds : Include reference drugs (e.g., ciprofloxacin for antimicrobial studies, doxorubicin for anticancer assays) .

Advanced Research Questions

Q. How can contradictory data on biological activity between similar thiazole derivatives be resolved?

- Approach :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replace 4-methoxyphenyl with 4-chlorophenyl) and correlate changes with bioactivity trends .

- Solubility and Stability Studies : Use HPLC to monitor compound degradation under physiological conditions (pH 7.4, 37°C) and assess bioavailability .

- Molecular Docking : Compare binding affinities to target proteins (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina .

- Case Study : Analogous compounds with electron-withdrawing groups (e.g., -NO₂) showed reduced antimicrobial activity due to poor membrane permeability, highlighting the importance of lipophilicity .

Q. What strategies optimize the compound’s selectivity for specific biological targets?

- Functional Group Modifications :

- Introduce fluorine at the 4-position of the phenyl ring to enhance metabolic stability .

- Replace the methoxy group with a hydroxyl group to improve hydrogen-bonding interactions with enzymes .

Q. How can crystallographic data resolve ambiguities in the compound’s three-dimensional conformation?

- Single-Crystal X-ray Diffraction :

- Procedure : Grow crystals via slow evaporation (solvent: ethanol/water) and collect data using a Bruker D8 Venture diffractometer .

- Software : Refine structures with SHELXL (space group analysis, thermal displacement parameters) .

Methodological Challenges and Solutions

Data Contradiction Analysis Example

Issue : Discrepancies in reported IC₅₀ values for analogous compounds in anticancer assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.